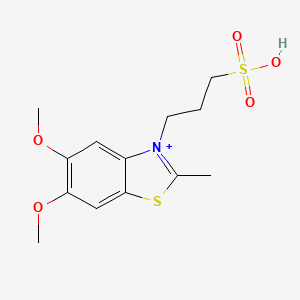

![molecular formula C21H22N4O4 B11996771 3-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996771.png)

3-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-methylphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: 4-methylbenzylidene camphor (4-MBC) , is a chemical compound with the following properties:

Molecular Formula: C18H22O

CAS Number: 36861-47-9

EC Number: 253-242-6

準備方法

Synthetic Routes: The synthesis of 4-MBC involves the condensation of 4-methylbenzaldehyde with camphorquinone. The reaction proceeds via an imine formation, resulting in the desired compound.

Reaction Conditions:Reagents: 4-methylbenzaldehyde, camphorquinone

Solvent: Organic solvents (e.g., ethanol, acetone)

Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid, sodium hydroxide)

Temperature: Room temperature or slightly elevated

Yield: Moderate to good yields

Industrial Production: 4-MBC is industrially produced through the above synthetic route, with optimization for yield and purity. It is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties.

化学反応の分析

4-MBC undergoes various reactions, including:

Oxidation: It can be oxidized to form corresponding ketones.

Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.

Substitution: Halogenation or other nucleophilic substitutions occur at the aromatic ring.

Major Products: The major products depend on the specific reaction conditions.

科学的研究の応用

4-MBC finds applications in:

Sunscreen Formulations: Due to its UV-absorbing properties, it is used as a UV filter in sunscreens.

Photostability Enhancer: It stabilizes other UV filters, preventing their degradation upon exposure to sunlight.

Photodynamic Therapy: In medicine, 4-MBC is investigated for its potential in photodynamic therapy for cancer treatment.

作用機序

The exact mechanism of action is not fully elucidated, but it primarily involves UV absorption and subsequent energy dissipation. It protects the skin by absorbing harmful UV radiation.

類似化合物との比較

4-MBC is unique due to its specific UV-absorbing properties. Similar compounds include benzophenone derivatives and cinnamates , but they differ in absorption spectra and applications.

Remember that 4-MBC is subject to regulatory considerations, especially regarding its potential carcinogenicity . Researchers continue to explore its safety and efficacy in various applications .

特性

分子式 |

C21H22N4O4 |

|---|---|

分子量 |

394.4 g/mol |

IUPAC名 |

3-(4-methylphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H22N4O4/c1-13-5-7-15(8-6-13)16-11-17(24-23-16)21(26)25-22-12-14-9-18(27-2)20(29-4)19(10-14)28-3/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+ |

InChIキー |

RXLPFNOUBNTNMB-WSDLNYQXSA-N |

異性体SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |

正規SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996697.png)

![1H-Indene-1,3(2H)-dione, 2-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B11996721.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11996724.png)

![(8E)-7-(3-bromobenzyl)-8-[(2E)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B11996735.png)

![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11996747.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996752.png)

![4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11996753.png)

![N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide](/img/structure/B11996756.png)

![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11996759.png)